REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[CH2:5][S:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.ClC1C=CC=C(C(OO)=[O:24])C=1.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.CO>[CH3:1][NH:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[CH2:5][S:6]([C:7]1[NH:11][CH:10]=[CH:9][N:8]=1)=[O:24] |f:2.3|
|
Name
|
2-(2-methylaminobenzylthio)imidazole
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
CNC1=C(CSC=2NC=CN2)C=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was portionwise added
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution was subjected to extraction with 50 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
the subjected to extraction with three portions of 10 ml of 0.1N aqueous NaOH and one portion of 20 ml of 0.1N aqueous NaOH
|
Type
|
ADDITION
|
Details
|
by addition of 20% aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystalline product
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed sufficiently with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at room temperature
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(CS(=O)C=2NC=CN2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 637 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |